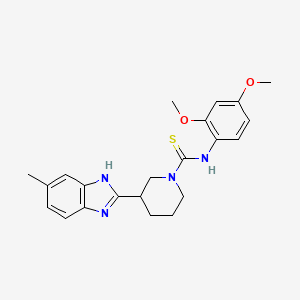
N-cyclohexyl-1-(4-fluorophenyl)-2,5-dimethyl-3-pyrrolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-1-(4-fluorophenyl)-2,5-dimethyl-3-pyrrolecarboxamide is a member of pyrroles.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
N-cyclohexyl-1-(4-fluorophenyl)-2,5-dimethyl-3-pyrrolecarboxamide, and its derivatives have been extensively studied for their synthesis processes and potential biological activities. One study focuses on the efficient synthesis of a closely related compound, N3,4-diphenyl-5-(4-fluorophenyl)-2-isopropyl-1H-3-pyrrolecarboxamide, emphasizing its role as a key intermediate in the synthesis of atorvastatin, an effective HMG-CoA reductase inhibitor. The synthesis involves key steps such as 1,3-dipolar cycloaddition and N-debenzylation (Pandey & Rao, 2004).
Another study highlights the synthesis and antimicrobial activity of novel derivatives containing biologically active sulfonamide moieties. The synthesized compounds displayed significant antimicrobial activity against a range of bacteria and fungi, with some compounds showing higher activity compared to reference drugs. Molecular modeling suggested that these compounds bind similarly to a co-crystallized ligand within the active site of dihydropteroate synthase (Ghorab et al., 2017).
Inhibitory and Cytotoxic Effects
Compounds structurally related to N-cyclohexyl-1-(4-fluorophenyl)-2,5-dimethyl-3-pyrrolecarboxamide have demonstrated significant inhibitory and cytotoxic effects in various studies. For instance, certain pyrazole derivatives were designed, synthesized, and evaluated for their topoisomerase IIα inhibitory activity and cytotoxicity against cancerous cell lines. Among these, one compound showed superior cytotoxicity, and the overall study provided insights into the binding modes of these compounds (Alam et al., 2016).
Another study focused on synthesizing and evaluating functionalized indoles for their antimycobacterial and anticancer activities. Some of the synthesized compounds displayed promising activity against Mycobacterium tuberculosis and various cancer cell lines, offering potential for designing new anti-cancer agents (Cihan-Üstündağ & Çapan, 2012).
Electrochemical Properties
The electrochemical properties of related compounds also hold significant interest. A study on electroactive polyamides with bis(diphenylamino)-fluorene units revealed remarkable solubility, thermal stability, and reversible electrochromic characteristics. These materials showed potential for applications requiring multicolor electrochromic characteristics and fluorescence modulation (Sun et al., 2016).
Propiedades
Nombre del producto |
N-cyclohexyl-1-(4-fluorophenyl)-2,5-dimethyl-3-pyrrolecarboxamide |
|---|---|
Fórmula molecular |
C19H23FN2O |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
N-cyclohexyl-1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carboxamide |
InChI |
InChI=1S/C19H23FN2O/c1-13-12-18(19(23)21-16-6-4-3-5-7-16)14(2)22(13)17-10-8-15(20)9-11-17/h8-12,16H,3-7H2,1-2H3,(H,21,23) |
Clave InChI |
GHKAEQQTNJGAAS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)NC3CCCCC3 |
SMILES canónico |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)NC3CCCCC3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



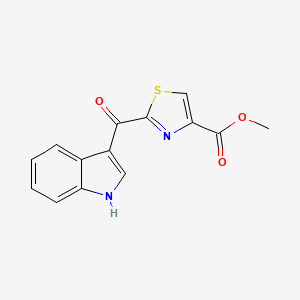

![(1R,2R,5S,6R,8S,11S,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one](/img/structure/B1229768.png)
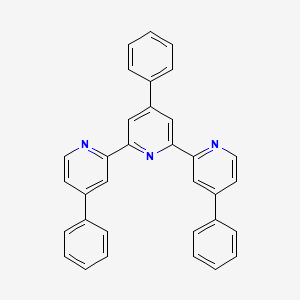

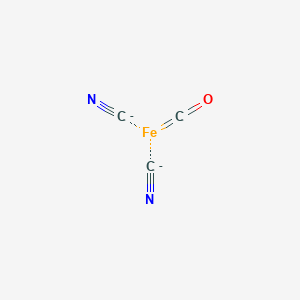
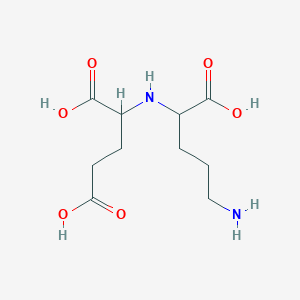
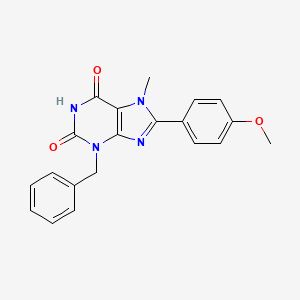
![3-[(2,5,6-Trimethyl-4-thieno[2,3-d]pyrimidinyl)thio]-2-oxolanone](/img/structure/B1229781.png)
![N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B1229785.png)
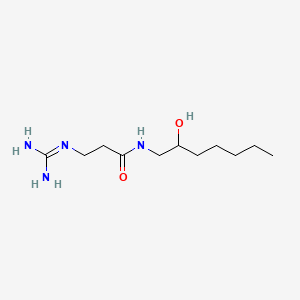

![1-[1-chloro-2-[(2-nitrophenyl)thio]-4-phenyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B1229790.png)
